molecular formula C4H6F4O3S B574574 3-Fluoropropyl trifluoromethanesulfonate CAS No. 180597-96-0

3-Fluoropropyl trifluoromethanesulfonate

Cat. No.: B574574
CAS No.: 180597-96-0
M. Wt: 210.143
InChI Key: CFTZHULZUDBHPH-UHFFFAOYSA-N
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Description

3-Fluoropropyl trifluoromethanesulfonate is an organic compound with the molecular formula C4H6F4O3S and a molecular weight of 210.15 g/mol . It is a fluorinated sulfonate ester, which is often used in organic synthesis due to its reactivity and stability. The compound is characterized by the presence of both fluorine and trifluoromethanesulfonate groups, which impart unique chemical properties.

Scientific Research Applications

3-Fluoropropyl trifluoromethanesulfonate has a wide range of applications in scientific research:

Safety and Hazards

When handling 3-Fluoropropyl trifluoromethanesulfonate, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves .

Preparation Methods

3-Fluoropropyl trifluoromethanesulfonate can be synthesized through various synthetic routes. One common method involves the reaction of 3-fluoropropanol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for higher yields and purity.

Chemical Reactions Analysis

3-Fluoropropyl trifluoromethanesulfonate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative .

Mechanism of Action

The mechanism of action of 3-Fluoropropyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which enhances the electrophilicity of the carbon atom to which it is attached. This makes the compound highly reactive towards nucleophiles, facilitating various substitution and addition reactions .

Comparison with Similar Compounds

3-Fluoropropyl trifluoromethanesulfonate can be compared with other similar compounds such as:

    Methyl trifluoromethanesulfonate: Similar in reactivity but with a different alkyl group.

    Ethyl trifluoromethanesulfonate: Another similar compound with an ethyl group instead of a propyl group.

    Propyl trifluoromethanesulfonate: Lacks the fluorine atom present in this compound.

The uniqueness of this compound lies in the presence of both fluorine and trifluoromethanesulfonate groups, which impart distinct reactivity and stability compared to its analogs .

Properties

IUPAC Name

3-fluoropropyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F4O3S/c5-2-1-3-11-12(9,10)4(6,7)8/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTZHULZUDBHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COS(=O)(=O)C(F)(F)F)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660173
Record name 3-Fluoropropyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180597-96-0
Record name 3-Fluoropropyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (−25° C.), stirred solution of 2,6-lutidine (4.60 mL, 39.5 mmol) in DCM (30 mL) was added triflic anhydride (6.00 mL, 35.5 mmol) over 3 min. Then 3-fluoropropane-1-ol (1.61 g, 20.6 mmol) was added. The reaction mixture was warmed to room temperature for 2.5 h. The reaction mixture was then concentrated to half its volume and purified by flash chromatography (Teledyne ISCO CombiFlash, isocratic DCM, REDISEP® SiO2 120 g, detecting at 254 nM, and monitoring at 220 nM). Concentration of the appropriate fractions provided Intermediate S-3A (2.92 g, 67.4%). 1H NMR (400 MHz, chloroform-d) δ ppm 4.69 (2 H, t, J=6.16 Hz), 4.65 (1 H, t, J=5.50 Hz), 4.54 (1 H, t, J=5.61 Hz), 2.25 (1 H, dt, J=11.39, 5.86 Hz), 2.19 (1 H, dt, J=11.44, 5.94 Hz)
Quantity
4.6 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
1.61 g
Type
reactant
Reaction Step Three

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